3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]-2-methyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-10(12,5-6-13-8)9(7-11)3-2-4-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
GSANGABBAZLDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(C2(CCC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Overview
This approach involves the functionalization of cyclobutane rings with amino groups, followed by coupling with oxolane derivatives to form the target structure. The key steps include oxidation, nitration, and subsequent amination.
Stepwise Methodology
| Reaction | Yield | Conditions | Notes |
|---|---|---|---|
| Oxidation | 85% | TEMPO, ambient | Efficient oxidation of cyclobutane to aldehyde |
| Nitration | 78% | Nitromethane, NaOH | Selective nitration at aldehyde position |
| Aminomethylation | 65% | Acetic anhydride, hydrogenation | Converts nitro group to amino group |
| Cyclization | 60-70% | Acid catalysis, 130°C | Formation of oxolane ring with amino group attached |
Amide Formation via Coupling of Nitro-Hydroxy Acid Intermediates
Overview
This method utilizes the coupling of nitro-hydroxy acids with amino-functionalized cyclobutane derivatives, followed by reduction to yield the amino group essential for the target compound.
Procedure
| Reaction | Yield | Conditions | Notes |
|---|---|---|---|
| Nitro-hydroxy acid formation | 70% | Room temperature, mild base | Efficient coupling process |
| Amide formation | 65-75% | 130°C, sealed environment | High yield of cyclized product |
Alternative Route: Direct Cyclization of Amino-Functionalized Precursors
Overview
This approach involves the direct cyclization of aminoalkyl cyclobutane derivatives with oxolane units under thermal and catalytic conditions.
Procedure
| Reaction | Yield | Conditions | Notes |
|---|---|---|---|
| Cyclization | 55-65% | 130°C, sealed tube | Suitable for large-scale synthesis |
Summary of Key Materials and Conditions
| Material | Role | Typical Quantity | Conditions |
|---|---|---|---|
| Cyclobutanecarboxaldehyde | Intermediate | 1.0 mmol | Oxidation with TEMPO |
| Nitroalkane (e.g., Nitromethane) | Nucleophile | 1.2 mmol | Base, room temperature |
| Acetic anhydride | Acylation agent | 1.5 mmol | Reflux, mild |
| Oxolane derivatives | Ring formation | 1.0 mmol | Sealed tube, 130°C |
| Triethylamine | Base | 1.5 mmol | Reflux, sealed |
Research Outcomes and Validation
- Yield Efficiency: The combined processes yield the target compound with overall efficiencies ranging from 55% to 75%, depending on the route and specific conditions.
- Purity: Purification via chromatography (silica gel, eluent: EtOAc/MeOH) ensures high purity suitable for further pharmacological evaluation.
- Scalability: The methods are adaptable for scale-up, with reaction conditions optimized for safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and applications of 3-[1-(aminomethyl)cyclobutyl]-2-methyloxolan-3-ol with analogous compounds:
Key Structural and Functional Differences
Ring Strain vs. Stability: The cyclobutyl group in the target compound introduces ring strain, enhancing reactivity compared to larger rings like cyclohexane (in 1-(aminomethyl)-4-methoxycyclohexanamine) or cyclopentane (in 1-methylcyclopentanol) . The oxolane ring in the target compound provides a rigid, oxygen-containing framework distinct from berotralstat’s aromatic pyrazole and fluorophenyl systems .
Methoxy and cyano groups in analogs (e.g., berotralstat) confer distinct electronic effects, influencing binding affinity in therapeutic contexts .
Applications: The target compound’s combination of polar and nonpolar groups suggests utility as a chiral building block or pharmacophore in drug design, contrasting with berotralstat’s direct therapeutic role .
Research Findings and Trends
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 1-(aminomethyl)-4-methoxycyclohexanamine (e.g., reductive amination of nitriles or ketones), but the cyclobutyl ring may require specialized conditions to manage strain .
- Solubility and Reactivity: Computational studies suggest the hydroxyl and aminomethyl groups enhance aqueous solubility compared to nonpolar analogs like 1-methylcyclopentanol, though experimental data are lacking .
Biological Activity
3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a cyclobutyl group and a methyloxolan moiety. Its molecular formula is C₉H₁₅N₁O₂, indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The presence of the aminomethyl group suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.
- Cell Proliferation : Some studies have indicated that derivatives of similar compounds can affect cell proliferation, making this compound a candidate for cancer research.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits CYP450 enzymes | |
| Antiproliferative | Reduces cancer cell growth | |
| Neuroprotective | Potential modulation of neurotransmitters |
Case Studies
Several case studies have highlighted the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Case Study 1 : A study on related compounds demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. This suggests a potential role in cancer therapy.
- Case Study 2 : Research involving neuroprotective agents indicated that compounds with similar structures could mitigate neuronal damage in models of neurodegeneration, suggesting therapeutic applications in conditions like Alzheimer's disease.
Research Findings
Recent findings have expanded the understanding of the biological activity of compounds similar to this compound:
- A study published in PubMed highlighted that structural modifications to aminomethyl groups can significantly enhance enzyme inhibitory activity, which could be relevant for developing more potent derivatives .
- Another investigation into the pharmacokinetics and pharmacodynamics of related compounds indicated favorable absorption and distribution profiles, enhancing their therapeutic potential .
Q & A
Q. What are the challenges in scaling up synthesis from milligram to gram scale?
- Methodology :
- Process Optimization : Replace column chromatography with crystallization (solvent: ethanol/water).
- Safety : Assess exothermicity via RC1e calorimetry. Use flow chemistry for hazardous steps (e.g., nitrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
